molecular formula C8H7N3 B020722 Quinazolin-8-amine CAS No. 101421-74-3

Quinazolin-8-amine

Cat. No. B020722
M. Wt: 145.16 g/mol
InChI Key: PDLQGOYYXRNZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • A one-pot synthesis method for Quinazolin-8-amine derivatives involves using Yb(OTf)3 under solvent-free conditions, offering high yields and shorter reaction times (Wang et al., 2003).
  • Quinazolin-2-amine derivatives can be synthesized from β-pinene derivative nopinone, showing potential for fluorescent bio-imaging agents (Jinlai et al., 2016).
  • Novel 5-amino-8H-phthalazino[1,2-b]quinazolin-8-one derivatives were synthesized through a reaction involving methyl 2-aminobenzoate, hydrazine hydrate, and phthalic anhydride (Liu et al., 2017).

Molecular Structure Analysis

  • The structure of Quinazolin-8-amine derivatives is typically characterized using techniques like Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), mass spectrometry, and X-ray single crystal diffraction (Jinlai et al., 2016).

Chemical Reactions and Properties

  • Quinazolin-8-amine derivatives are involved in reactions such as transamination and can form various substituted thioureas and other compounds (Fathalla et al., 2001).
  • Fluorine-substituted derivatives exhibit potential for anti-inflammatory activities, suggesting diverse chemical reactivity (Sun et al., 2019).

Physical Properties Analysis

  • The thermal decomposition temperatures of certain Quinazolin-8-amine derivatives were found to be in the range of 138-291°C, indicating stability under high temperatures (Jinlai et al., 2016).

Chemical Properties Analysis

Scientific Research Applications

  • Cancer Therapy

    • Field: Medicinal and Pharmaceutical Chemistry
    • Application: Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
    • Method: Targeted therapy directed at specific molecular pathways .
    • Results: Many quinazoline derivatives are approved for antitumor clinical use, e.g., erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
  • Anti-Inflammatory

    • Field: Medicinal Chemistry
    • Application: Quinazoline derivatives have shown anti-inflammatory properties .
    • Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
    • Results: The specific outcomes depend on the specific derivative and its method of application .
  • Antibacterial

    • Field: Medicinal Chemistry
    • Application: Quinazoline derivatives have shown antibacterial properties .
    • Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
    • Results: The specific outcomes depend on the specific derivative and its method of application .
  • Antimalarial

    • Field: Medicinal Chemistry
    • Application: Quinazoline derivatives have shown antimalarial properties .
    • Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
    • Results: The specific outcomes depend on the specific derivative and its method of application .
  • Antihypertensive

    • Field: Medicinal Chemistry
    • Application: Quinazoline derivatives have shown antihypertensive properties .
    • Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
    • Results: The specific outcomes depend on the specific derivative and its method of application .
  • Treatment of Benign Prostatic Hyperplasia and Post-Traumatic Stress Disorder

    • Field: Medicinal Chemistry
    • Application: Prazosin and doxazosine, which are quinazoline derived compounds, are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
    • Method: These drugs are administered as per the prescribed dosage and frequency .
    • Results: The specific outcomes depend on the individual patient’s response to the medication .
  • Cancer Therapy

    • Field: Medicinal and Pharmaceutical Chemistry
    • Application: Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
    • Method: Targeted therapy directed at specific molecular pathways .
    • Results: Many quinazoline derivatives are approved for antitumor clinical use, e.g., erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
  • Anti-Inflammatory

    • Field: Medicinal Chemistry
    • Application: Quinazoline derivatives have shown anti-inflammatory properties .
    • Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
    • Results: The specific outcomes depend on the specific derivative and its method of application .
  • Antibacterial

    • Field: Medicinal Chemistry
    • Application: Quinazoline derivatives have shown antibacterial properties .
    • Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
    • Results: The specific outcomes depend on the specific derivative and its method of application .
  • Antimalarial

    • Field: Medicinal Chemistry
    • Application: Quinazoline derivatives have shown antimalarial properties .
    • Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
    • Results: The specific outcomes depend on the specific derivative and its method of application .
  • Antihypertensive

    • Field: Medicinal Chemistry
    • Application: Quinazoline derivatives have shown antihypertensive properties .
    • Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
    • Results: The specific outcomes depend on the specific derivative and its method of application .
  • Treatment of Benign Prostatic Hyperplasia and Post-Traumatic Stress Disorder

    • Field: Medicinal Chemistry
    • Application: Prazosin and doxazosine, which are quinazoline derived compounds, are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
    • Method: These drugs are administered as per the prescribed dosage and frequency .
    • Results: The specific outcomes depend on the individual patient’s response to the medication .

Future Directions

Quinazolin-8-amine, as a derivative of quinazoline, has potential for further exploration due to its significant biological activities. The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored . The latest evidence of quinazolinone and quinazoline derivatives as a privileged scaffold in medicinal chemistry has been highlighted .

properties

IUPAC Name

quinazolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLQGOYYXRNZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462901
Record name Quinazolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazolin-8-amine

CAS RN

101421-74-3
Record name 8-Quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101421-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinazolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1N NaOH (9 ml) was added to a solution of N′-(8-aminoquinazolin-4-yl)-4-methylbenzene-1-sulfonohydrazide 479 (300 mg, 9.1 mmol) in EtOH (20 ml) and the mixture was heated under reflux for 3 h. After cooling, the mixture was concentrated in vacuo. The residue was diluted with water (10 ml) and the aqueous phase was extracted with EtOAc. The organic phase was washed with brine, dried (Na2SO4), and concentrated in vacuo to give title compound (140 mg, 76%) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
N′-(8-aminoquinazolin-4-yl)-4-methylbenzene-1-sulfonohydrazide
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinazolin-8-amine
Reactant of Route 2
Quinazolin-8-amine
Reactant of Route 3
Quinazolin-8-amine
Reactant of Route 4
Quinazolin-8-amine
Reactant of Route 5
Quinazolin-8-amine
Reactant of Route 6
Quinazolin-8-amine

Citations

For This Compound
15
Citations
NA McIntyre, C McInnes, G Griffiths… - Journal of medicinal …, 2010 - ACS Publications
… -nitrophenyl)thiazolo[4,5-h]quinazolin-8-amine 15a was also isolated from this reaction as a … -N-phenylthiazolo[4,5-h]quinazolin-8-amine 15b from the related 4,5-dihydro analogue 11a …
Number of citations: 32 pubs.acs.org
W Peng, ZC Tu, ZJ Long, Q Liu, G Lu - European journal of medicinal …, 2016 - Elsevier
In this study, a series of novel 7 or 8-substituted 4-morpholine-quinazoline derivatives was designed and synthesized. Their PI3Kα inhibitory activities, antiproliferative activities against …
Number of citations: 33 www.sciencedirect.com
NA McIntyre - 2006 - research-repository.st-andrews.ac …
… Furthermore, an X-ray crystal structure of 2-methyl-N-[3-nitrophenyl]-4,5dihydrothiazolo[4,5-h]quinazolin-8-amine, a representative from the constrained thiazolylpyrimidine series, in …
L Zhao, Y Tu, Y Guo - 2016 7th International Conference on …, 2017 - atlantis-press.com
Quinazoline derivatives have been shown to be biologically active such as afatinib. The cinnamic acid derivative is an important part of the quinazoline derivative which exerts its activity…
Number of citations: 1 www.atlantis-press.com
PDQ Dao, HK Lee, HS Sohn, NS Yoon, CS Cho - ACS omega, 2017 - ACS Publications
2-(2-Bromovinyl)benzimidazoles and 2-(2-bromophenyl)benzimidazoles react with cyanamide by microwave irradiation in dimethylformamide in the presence of a catalytic amount of …
Number of citations: 27 pubs.acs.org
JP Kwak, PDQ Dao, CS Cho - European Journal of Organic …, 2020 - Wiley Online Library
2‐(2‐Bromoaryl)‐ and 2‐(2‐bromovinyl)‐4,7‐dimethoxybenzimidazoles are coupled and cyclized with cyanamide as a building block in dimethylformamide in the presence of a catalytic …
G Shen, Y Hu, J Wu, K Jin, D Zhu, Y Zhang… - …, 2012 - Wiley Online Library
Chemical approaches are widely used in directed differentiation of embryonic stem (ES) cells. In our search for novel lead compounds that could facilitate cardiomyogenesis of ES cells, …
MM Al-Sanea, AJ Obaidullah, ME Shaker… - Molecules, 2021 - mdpi.com
… Milciclib is another CDK2 kinase inhibitor with a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolin-8-amine scaffold that showed selectivity toward CDK2 (IC 50 = 45 nM) at least three times …
Number of citations: 15 www.mdpi.com
CRM Asquith, T Laitinen, JM Bennett, CI Wells… - …, 2020 - Wiley Online Library
The 4‐anilinoquinoline and 4‐anilinoquinazoline ring systems have been the focus of significant efforts in prior kinase drug discovery programs, which have led to approved medicines. …
B Ahmad, A Saeed, MA Castrosanto… - Journal of …, 2023 - Taylor & Francis
… Another CDK2 kinase inhibitor, milciclib, has a scaffold made of quinazolin-8-amine and is selective for CDK2 (IC50 = 45 nM). Additionally, roscovitine (seliciclib), a tiny drug, inhibited …
Number of citations: 5 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.